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molecular formula C11H12 B3052757 1,4-Methanonaphthalene, 1,2,3,4-tetrahydro- CAS No. 4486-29-7

1,4-Methanonaphthalene, 1,2,3,4-tetrahydro-

Cat. No. B3052757
M. Wt: 144.21 g/mol
InChI Key: ILMCRZOMKCLIFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05198567

Procedure details

4 g of a catalyst containing 10% of palladium on charcoal are added to a solution of 40 g of benzonorbornadiene in 400 cm3 of nitrogen-degassed methanol. Nitrogen is again bubbled into this mixture and the heterogeneous solution is stirred for three hours at a gauge pressure of hydrogen of 2 bars. The mixture is then filtered, concentrated under reduced pressure and benzonorbornene is purified by distillation; its boiling point at 22.5 millibars is 86° C. 33 g of a product whose nuclear magnetic resonance spectrum corresponds to the expected structure are obtained.
Quantity
40 g
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
4 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]12[CH2:7][C:4](=[CH:5][CH:6]=1)[C:3]1[CH:8]=[CH:9][CH:10]=[CH:11][C:2]2=1>[Pd]>[CH:4]12[CH2:7][CH:1]([CH2:6][CH2:5]1)[C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]2=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C=12C3=C(C(=CC1)C2)C=CC=C3
Step Two
Name
catalyst
Quantity
4 g
Type
catalyst
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the heterogeneous solution is stirred for three hours at a gauge pressure of hydrogen of 2 bars
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
degassed methanol
CUSTOM
Type
CUSTOM
Details
Nitrogen is again bubbled into this mixture
FILTRATION
Type
FILTRATION
Details
The mixture is then filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure and benzonorbornene
DISTILLATION
Type
DISTILLATION
Details
is purified by distillation
CUSTOM
Type
CUSTOM
Details
is 86° C

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C12C3=C(C(CC1)C2)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 33 g
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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